
Leonoside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leonoside B is an oligosaccharide.
This compound is a natural product found in Leonurus glaucescens, Stachys germanica, and Stachys byzantina with data available.
Wissenschaftliche Forschungsanwendungen
Phytochemistry and Traditional Uses
Leonurus cardiaca, commonly known as Motherwort, contains a variety of compounds including monoterpenes, diterpenes (like Leonoside B), triterpenes, and flavonoids. Traditionally, Motherwort has been used for treating nervous heart conditions, digestive disorders, bronchial asthma, climacteric symptoms, amenorrhea, and externally for wounds and skin inflammations. Pharmacological studies have validated its antibacterial, antioxidant, anti-inflammatory, analgesic activities, and effects on the heart and circulatory system. Sedative and hypotensive activity has been demonstrated in clinical trials, highlighting its therapeutic potential beyond traditional uses (Wojtyniak, Szymański, & Matławska, 2013).
Pharmacological Properties
The genus Leonurus, to which this compound belongs, exhibits significant pharmacological activities including uterine contraction, sedative effects, cardiovascular protection, neuroprotection, anti-inflammatory, anti-cancer, and anti-platelet aggregation properties. The labdane diterpenoids, which include this compound, are primarily associated with anti-inflammatory effects, suggesting their potential in developing therapies for chronic inflammatory diseases (Zhang et al., 2018).
Ethnopharmacological Relevance
Leonurus japonicus, another plant in the Leonurus genus, has been used in traditional Chinese medicine for women's health issues such as menoxenia, dysmenorrhea, and amenorrhea. This use is supported by the presence of over 140 chemical compounds including alkaloids, diterpenes, and flavonoids, with this compound contributing to its pharmacological profile. The primary activities of these components include effects on the uterus as well as cardioprotective, antioxidative, neuroprotective, and anti-cancer activities, aligning with traditional applications and suggesting avenues for novel therapeutic developments (Shang et al., 2014).
Toxicological Perspectives
While the genus Leonurus, and by extension this compound, shows promise for therapeutic use, understanding the toxicity and safe use is crucial. Advances in studies on the toxicity of Herba Leonuri, which contains this compound, are important for setting safety standards and ensuring the clinical safety of these compounds. Research indicates the need for careful consideration of dosages and potential adverse reactions, aiming to balance efficacy with safety (Sun Ron, 2014).
Eigenschaften
CAS-Nummer |
140147-67-7 |
|---|---|
Molekularformel |
C36H48O19 |
Molekulargewicht |
784.8 g/mol |
IUPAC-Name |
[4-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H48O19/c1-16-26(42)28(44)33(55-34-29(45)27(43)21(40)15-50-34)36(51-16)54-32-30(46)35(49-11-10-18-5-8-22(47-2)20(39)12-18)52-24(14-37)31(32)53-25(41)9-6-17-4-7-19(38)23(13-17)48-3/h4-9,12-13,16,21,24,26-40,42-46H,10-11,14-15H2,1-3H3/b9-6+ |
InChI-Schlüssel |
ZIPURHYPGUGDEP-RMKNXTFCSA-N |
Isomerische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC5C(C(C(CO5)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC5C(C(C(CO5)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC5C(C(C(CO5)O)O)O)O)O |
Synonyme |
eta-(3-hydroxy, 4-methoxyphenyl)-ethyl-O-alpha-L-arabinopyranosyl-(1-2)-alpha-L-rhamnopyranosyl-(1-3)-4-O-feruloyl-beta-D-glycopyranoside leonoside B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


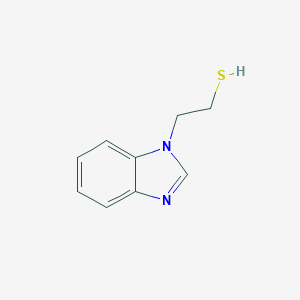

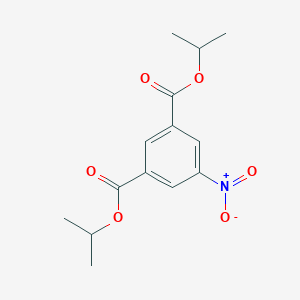
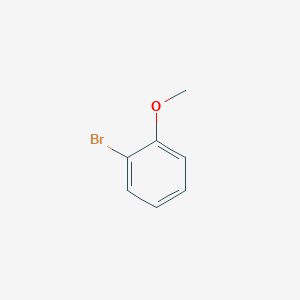


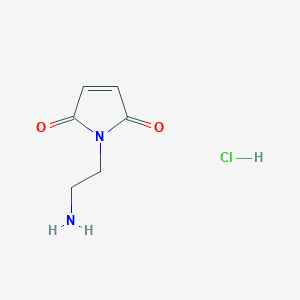
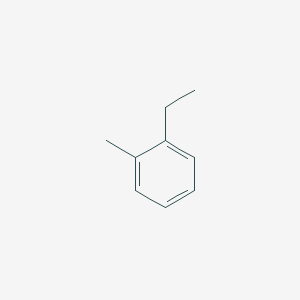

![(1R,2R,6R,7S,9R)-4,4,12,12-Tetramethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane-7-carbonitrile](/img/structure/B166447.png)


![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid](/img/structure/B166451.png)

